REACTION_CXSMILES
|
[OH-].[K+].C[Si](C)(C)[C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15]>O.CO>[C:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])#[CH:5] |f:0.1|
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
N-(2-trimethylsilanylethynyl-phenyl)-acetamide
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC1=C(C=CC=C1)NC(C)=O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
ADDITION
|
Details
|
add brine to residue
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (×3)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
add CHCl3
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to get 2.82 g light yellow solid
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |